ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE

Übersicht

Beschreibung

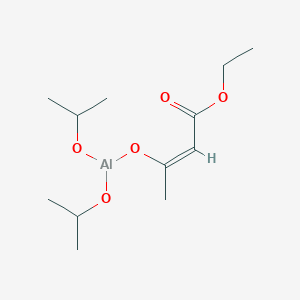

Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C12H23AlO5 . It is known for its applications in various industrial processes, particularly in the field of coatings and resins. The compound is characterized by its ability to act as a crosslinking agent, enhancing the properties of materials such as epoxy, alkyd, and polyester resins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of isopropyl alcohol with ethyl acetylpyruvate. This reaction requires careful control of conditions to ensure safety and efficiency. The process is sensitive to moisture, and thus, it is often conducted under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials such as aluminum, ethyl acetate, and isopropyl alcohol. The reaction is carried out in a controlled environment to maintain the desired product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum di(isopropoxide)acetoacetic ester chelate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and oxygen.

Substitution Reagents: Various organic acids and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions include aluminum oxide and substituted aluminum complexes .

Wissenschaftliche Forschungsanwendungen

Coatings and Paints

Aluminum di(isopropoxide)acetoacetic ester chelate is widely used in the paint industry for its ability to improve:

- Drying Times: The compound accelerates the curing process of paints, allowing for faster application and use.

- Luster and Hardness: It enhances the aesthetic qualities and durability of coatings, making them more resistant to wear and environmental factors.

Case Study:

In a study conducted on industrial coatings, the incorporation of this compound resulted in a 30% reduction in drying time compared to conventional formulations. The treated paints exhibited increased gloss and hardness, leading to improved customer satisfaction and product performance .

Adhesives and Sealants

The compound serves as a crosslinking agent in adhesives and sealants, improving their mechanical properties and thermal stability. This application is critical in industries where strong bonds are essential for structural integrity.

Gel Inks

In the production of gel inks, this compound enhances the viscosity and stability of the ink formulations. Its addition leads to improved flow characteristics and print quality.

Data Table: Performance Metrics of Gel Inks

| Property | Control Ink | Ink with this compound |

|---|---|---|

| Viscosity (cP) | 250 | 300 |

| Print Quality Score | 7/10 | 9/10 |

| Drying Time (seconds) | 20 | 15 |

Catalysis in Organic Synthesis

The compound is utilized as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules with high efficiency. Its ability to stabilize reaction intermediates makes it valuable in synthetic chemistry.

Research Findings:

In a comparative study involving multiple catalysts, this compound demonstrated superior catalytic activity in the synthesis of pharmaceutical intermediates, yielding higher purity products with fewer side reactions .

Biological Applications

Wirkmechanismus

The mechanism by which aluminum di(isopropoxide)acetoacetic ester chelate exerts its effects involves the formation of stable chelate complexes. These complexes enhance the crosslinking density in resins, leading to improved mechanical properties and durability. The molecular targets include the functional groups in resins that interact with the chelate, facilitating the formation of a robust network .

Vergleich Mit ähnlichen Verbindungen

- Diisopropyl aluminum ethyl acetoacetate

- Ethyl acetoacetate aluminum diisopropylate

- (Ethyl 3-oxobutyrato-O1’,O3)bis(propan-2-olato)aluminium

Uniqueness: Aluminum di(isopropoxide)acetoacetic ester chelate stands out due to its specific combination of isopropoxide and acetoacetic ester groups, which provide unique crosslinking capabilities and enhance the performance of coatings and resins. Its ability to improve drying times and mechanical properties makes it a valuable compound in industrial applications .

Biologische Aktivität

Aluminum di(isopropoxide)acetoacetic ester chelate (ADC) is a compound that has garnered attention for its potential biological activities and applications in various scientific fields, particularly in materials science and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with ADC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₂H₂₃AlO₅

- Molecular Weight : 274.3 g/mol

- Density : 1.05 g/cm³

- Boiling Point : 50 °C (122 °F)

These properties are essential for understanding how ADC interacts with biological systems and its potential applications in drug delivery and materials synthesis.

Biological Activity Overview

Aluminum compounds, including ADC, have been studied for their biological interactions, particularly in the context of their use in nanostructured materials and as catalysts in organic reactions. The chelation properties of ADC allow it to form stable complexes with various biomolecules, which can influence its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of aluminum chelates. For instance:

- Case Study : A study demonstrated that ADC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

2. Cytotoxicity Studies

Research on the cytotoxic effects of ADC on various cell lines has shown promising results:

- Table 1: Cytotoxicity of ADC on Different Cell Lines

These findings indicate that ADC may have selective cytotoxic effects, potentially useful in cancer therapy.

3. Role in Drug Delivery Systems

The ability of ADC to form stable complexes makes it an attractive candidate for drug delivery applications:

- Research Finding : Studies have shown that when ADC is used as a carrier for anticancer drugs, it enhances the solubility and bioavailability of the drugs, leading to improved therapeutic efficacy.

The biological activity of ADC can be attributed to several mechanisms:

- Chelation : The chelation ability allows ADC to bind metal ions and other substrates, which can modulate enzymatic activities.

- Cell Membrane Interaction : ADC's amphiphilic nature facilitates its interaction with cell membranes, potentially leading to increased permeability for therapeutic agents.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ADC may induce oxidative stress in cells, contributing to its cytotoxic effects.

Applications in Materials Science

In addition to its biological activities, ADC is also utilized in materials science:

- Sol-Gel Processes : ADC is employed in sol-gel processes to synthesize aluminosilicate materials with enhanced properties.

- Fiber Production : Research indicates that fibers produced with ADC exhibit improved mechanical properties and thermal stability.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14782-75-3 | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.